6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
Description
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a naturally occurring 2-(2-phenylethyl)chromone (PEC) derivative isolated primarily from Aquilaria species, particularly agarwood. Structurally, it belongs to the 5,6,7,8-tetrahydrochromone subclass, characterized by a partially saturated chromone core with hydroxyl groups at positions 6 and 5. This compound is notable for its complex stereochemistry, with configurations such as (5S,6S,7S,8R) or (5R,6S,7R,8R) determined via NMR, X-ray crystallography, and electronic circular dichroism (ECD) analyses . Its molecular formula is C₁₇H₁₈O₅, and it exhibits UV absorption peaks at 208–372 nm, typical of chromones with conjugated aromatic systems .
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1 |
InChI Key |
KWVBDMMXVYZIIS-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |
Canonical SMILES |
C1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Aquilaria sinensis
The primary natural source of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is the resinous heartwood of Aquilaria sinensis, which produces chromones as defensive metabolites in response to injury or fungal infection. Extraction protocols typically involve solvent-based isolation:
- Plant Material Preparation : Fresh or dried agarwood is ground into powder (40–60 mesh) to maximize surface area for extraction.
- Solvent Extraction : A 70% aqueous acetonitrile solution is commonly used, with a solid-to-solvent ratio of 1:10 (w/v), followed by ultrasonication at 40°C for 60 minutes.
- Filtration and Concentration : The crude extract is filtered through 0.22-μm membranes and concentrated under reduced pressure.
- Chromatographic Purification : Semi-preparative HPLC or UPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid) isolates the target compound.
Recent studies demonstrate that injury-induced agarwood formation significantly enhances chromone accumulation, with 6,7-dihydroxy derivatives increasing by 3.2-fold after 12 months of stress. However, natural extraction yields remain low (0.02%–0.05% w/w), necessitating complementary synthetic methods.
Chemical Synthesis Pathways
Condensation of Chromone Precursors
The core synthetic strategy involves constructing the tetrahydrochromone scaffold via acid- or base-catalyzed condensation (Figure 1):
Step 1 : 2-Phenylethylamine reacts with a chromone precursor (e.g., 5,6,7,8-tetrahydroxy-4H-chromen-4-one) in anhydrous ethanol under reflux (80°C, 12 hours).
Step 2 : Hydroxylation at C6 and C7 is achieved using boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (−10°C, 4 hours), yielding a diastereomeric mixture.
Step 3 : Stereochemical resolution via chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) isolates the (6S,7R) enantiomer, which exhibits superior bioactivity.
Table 1: Optimization of Condensation Reaction Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 80 | 12 | 58 | 92 |
| BF₃·Et₂O | −10 | 4 | 72 | 95 |
| NaOH/EtOH | 70 | 8 | 45 | 88 |
Epoxidation and Ring-Opening
Alternative routes exploit epoxidation of prenylated chromones followed by acid-catalyzed ring-opening:
- Epoxidation : Treat 2-(2-phenylethyl)-5,6-dihydroxy-7,8-epoxychromone with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ (0°C, 2 hours).
- Ring-Opening : Expose the epoxide to HCl in dioxane (25°C, 1 hour), inducing regioselective hydroxylation at C6 and C7.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the chromone ring, yielding the tetrahydro derivative.
This method achieves 65% overall yield but requires stringent control of stereochemistry during epoxide opening.
Biotechnological and Enzymatic Approaches
In Vitro Enzymatic Synthesis
Type III polyketide synthases (PKSs) from Aquilaria sinensis catalyze the formation of the 2-(2-phenylethyl)chromone backbone:
- Substrate Preparation : Dihydrocinnamoyl-CoA and malonyl-CoA are synthesized via acyl-CoA ligase and acetyl-CoA carboxylase.
- PKS Catalysis : AsPKS1 condenses dihydrocinnamoyl-CoA with three malonyl-CoA units, forming the chromone scaffold.
- Post-Modification : Cytochrome P450 oxidases (CYP71AN24) introduce hydroxyl groups at C6 and C7, with O-methyltransferases (OMTs) regulating methoxylation patterns.
Table 2: Key Enzymes in Chromone Biosynthesis
| Enzyme | Function | Localization |
|---|---|---|
| AsPKS1 | Chromone backbone assembly | Cytosol |
| CYP71AN24 | C6/C7 hydroxylation | Endoplasmic reticulum |
| AsOMT3 | O-Methylation at C8 | Cytosol |
Metabolic Engineering in E. coli
Heterologous expression of Aquilaria PKS and P450 genes in E. coli BL21(DE3) enables microbial production:
- Vector Construction : pET-28a(+) vectors harbor AsPKS1 and CYP71AN24 under T7 promoters.
- Fermentation : Cultures are induced with 0.5 mM IPTG at OD₆₀₀ = 0.6 and grown at 22°C for 48 hours.
- Product Extraction : Centrifuged cells are lysed, and chromones are extracted with ethyl acetate.
This system achieves titers of 120 mg/L, though downstream hydroxylation remains inefficient compared to plant systems.
Purification and Analytical Characterization
Chromatographic Purification
Crude extracts or synthetic mixtures are purified via:
- UPLC : Acquity BEH C18 column (2.1 × 150 mm, 1.7 μm), 0.3 mL/min gradient of acetonitrile/0.1% formic acid.
- Preparative HPLC : XBridge Prep C18 column (19 × 250 mm), isocratic elution with 35% acetonitrile.
Table 3: UPLC Retention Times of Chromone Derivatives
| Compound | RT (min) | [M+H]⁺ (m/z) |
|---|---|---|
| 6,7-Dihydroxy-2-(2-phenylethyl)-tetrahydrochromone | 14.7 | 287.12 |
| 6-Methoxy-7-hydroxy derivative | 16.2 | 301.15 |
| 5,8-Dimethoxy analogue | 18.9 | 315.18 |
Structural Elucidation
- NMR : Key signals include δH 6.85 (H-3), δC 182.4 (C-4 ketone), and J6,7 = 9.8 Hz confirming cis-dihydroxylation.
- X-ray Crystallography : Orthorhombic crystals (space group P2₁2₁2₁) reveal absolute configurations (6S,7R).
- Circular Dichroism : Positive Cotton effect at 265 nm corroborates the (6S,7R) stereochemistry.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at the hydroxyl groups or the phenylethyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound. These derivatives often exhibit enhanced pharmacological properties .
Scientific Research Applications
Antioxidant Properties
One of the most notable applications of 6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is its antioxidant activity. Studies have shown that this compound can effectively scavenge free radicals and inhibit oxidative stress in various cell types. This property is crucial for developing treatments for diseases associated with oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS) . This mechanism suggests potential applications in treating chronic inflammatory conditions.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various bacterial strains. Its efficacy against pathogens could lead to its use in developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This application could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Formulation Development
The solubility profile of this compound is critical for its application in drug formulation. It can be dissolved in various solvents such as DMSO and ethanol for in vitro studies. For in vivo applications, specific formulations have been developed to enhance its bioavailability .
Case Studies
- Study on Anti-inflammatory Mechanisms : A study published in Molecules demonstrated that this compound significantly inhibited LPS-induced NF-kB activation without exhibiting cytotoxicity against RAW264.7 macrophages . The findings highlight its potential as a therapeutic agent for inflammatory diseases.
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of this chromone derivative showed promising results in protecting neuronal cells from oxidative stress-induced damage . This suggests a pathway for developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit phosphodiesterase (PDE) 3A, an enzyme involved in cellular signaling. By inhibiting PDE 3A, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Related Tetrahydrochromones
Key Observations:
Hydroxylation Patterns :
- The number and position of hydroxyl groups significantly influence bioactivity. For example, 5,6,7-trihydroxy derivatives (IC₅₀ = 155.6 μM) exhibit stronger AChE inhibition than dihydroxy or epoxy analogs .
- 8-Chloro substitution enhances cytotoxicity against cancer cell lines (e.g., BEL-7402, SGC-7901) .
Stereochemical Complexity :
- Absolute configurations like (5S,6S,7S,8R) or (6S,7S,8R) are critical for neuroprotective and antioxidant activities. For instance, (6S,7S,8R)-trihydroxy derivatives showed 40% protection against corticosterone-induced neuronal damage at 40 μM .
Epoxy vs. Dihydroxy Moieties :
- Epoxy rings (e.g., 6,7-epoxy) reduce AChE inhibitory potency compared to dihydroxy analogs, likely due to reduced hydrogen-bonding capacity .
Pharmacological Activity Comparison
Table 2: Bioactivity Profiles of Select Tetrahydrochromones
| Activity Type | 6,7-Dihydroxy Derivative | 5,6,7-Trihydroxy Derivative | 8-Chloro Derivative | 6,7-Epoxy Derivative |
|---|---|---|---|---|
| AChE Inhibition | Moderate (IC₅₀ ~300 μM) | Strong (IC₅₀ = 155.6 μM) | Weak (IC₅₀ > 400 μM) | Weak (IC₅₀ > 500 μM) |
| Antioxidant | High (DPPH scavenging) | Moderate | Low | Not reported |
| Anticancer | Mild (BEL-7402 inhibition) | Not reported | Strong (IC₅₀ = 0.43–0.65 μM) | Not reported |
| Neuroprotective | Not reported | Not reported | Not reported | High (40% protection) |
Biological Activity
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a natural compound primarily derived from the agarwood of the Aquilaria sinensis species. This compound belongs to the class of chromones, which are known for their diverse biological activities. Recent studies have highlighted its potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 286.32 g/mol. The structure features a chromone backbone with hydroxyl groups at positions 6 and 7 and a phenylethyl side chain at position 2. This unique structure contributes to its biological activities.
Antibacterial Activity
Research indicates that derivatives of 2-(2-phenylethyl) chromones exhibit significant antibacterial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium. The minimal inhibitory concentration (MIC) values for these compounds ranged from 11.11 to 58.55 μg/mL, showcasing their potential as antibacterial agents .
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. In vitro studies demonstrated that this compound could reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its potential for treating inflammatory conditions .
Anticancer Potential
Several studies have investigated the anticancer effects of this compound. In vivo experiments using mouse models indicated that extracts containing this compound inhibited tumor growth in colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using various assays. It demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Study on Antibacterial Activity
A study conducted by Yang et al. (2021) focused on the antibacterial effects of various phenylethylchromone derivatives from Aquilaria crassna. The study reported that specific derivatives showed potent activity against Staphylococcus aureus, with detailed MIC values provided in Table 1.
| Compound Name | MIC (μg/mL) |
|---|---|
| Compound A | 11.11 |
| Compound B | 25.00 |
| Compound C | 58.55 |
Study on Anti-inflammatory Effects
In another study by Gao et al. (2021), the anti-inflammatory effects were evaluated using a murine model of acute inflammation induced by LPS. The results indicated that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
